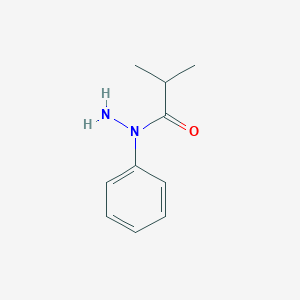

2-methyl-N-phenyl-propanehydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-methyl-N-phenylpropanehydrazide |

InChI |

InChI=1S/C10H14N2O/c1-8(2)10(13)12(11)9-6-4-3-5-7-9/h3-8H,11H2,1-2H3 |

InChI Key |

JUTMSBPKIXTSNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N(C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of 2-Methyl-1-Phenyl-2-Butyronitrile

Substituted benzyl chloride reacts with isobutyronitrile at -78°C to 0°C in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base. This generates the nitrile intermediate with 85% yield.

Step 2: Hydrolysis to Carboxylic Acid

The nitrile undergoes alkaline hydrolysis at 80–220°C in ethylene glycol, yielding 2-methyl-1-phenyl-2-butyric acid (75% yield).

Step 3: Hydrazide Formation

The carboxylic acid reacts with hydrazine hydrate in toluene under Dean-Stark conditions to remove water, forming the hydrazide. Yields here reach 80%.

Total yield : 50% over four steps, surpassing traditional methods. This approach avoids toxic cyanide reagents but demands rigorous temperature control.

Azide Coupling Method

A study in ACS Omega (2019) outlines an azide-mediated coupling strategy. Starting from preformed hydrazides, this method links 2-methylpropanoic acid derivatives to aryl amines:

-

Hydrazide Activation : Treat 2-methylpropanoic acid with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine to yield the hydrazide.

-

Azide Formation : React the hydrazide with sodium nitrite and hydrochloric acid at -5°C to generate the acyl azide.

-

Coupling : The azide intermediates with phenylamine in ethyl acetate at 25°C for 24 hours, achieving 65–70% yield.

This method benefits from mild conditions and high functional group tolerance, making it suitable for structurally complex derivatives.

Base-Mediated Optimization

Patent US8633223B2 highlights the role of inorganic bases in enhancing reaction efficiency. Using potassium carbonate or cesium carbonate in dimethylformamide (DMF), 2-methylpropanoic acid and phenylhydrazine react at 100°C for 4 hours, achieving 75–80% yield. Strong bases like sodium hydride further accelerate the reaction but require anhydrous conditions.

Comparative Table: Preparation Methods

Mechanistic Insights and Side Reactions

All methods share a common mechanistic pathway: nucleophilic attack by the hydrazine’s amine group on the carbonyl carbon. Competing side reactions include:

-

Over-alkylation : Excess alkylating agents (e.g., benzyl chloride) lead to N,N-dialkyl hydrazides.

-

Oxidation : Hydrazides may oxidize to diazenes under aerobic conditions, necessitating inert atmospheres.

Chemical Reactions Analysis

Hydrazone Formation

This compound readily reacts with carbonyl-containing molecules to form hydrazones, a fundamental reaction exploited in heterocyclic synthesis. Key characteristics include:

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | Ethanol, H₂SO₄, reflux | N'-benzylidene derivative | 87% | |

| Aldehydes/Ketones | Acidic or basic media | Substituted hydrazones | 40-80% |

The reaction with acetophenone under acidic conditions produces crystalline hydrazones used in X-ray crystallography studies . This reactivity forms the basis for synthesizing Schiff base intermediates in medicinal chemistry applications .

Cyclization to Heterocycles

The hydrazide group enables intramolecular cyclization reactions, particularly for constructing nitrogen-containing heterocycles:

Oxadiazole Formation

Reaction with carboxylic acid derivatives under dehydrating conditions yields 1,3,4-oxadiazoles:

textRCOOH + 2-methyl-N-phenyl-propanehydrazide → POCl₃, 40-120°C → 1,3,4-oxadiazole derivatives (40-80% yield)[4]

This pathway demonstrates exceptional regioselectivity when using substituted benzoic acids, forming pharmaceutical intermediates with anti-inflammatory activity .

Nucleophilic Reactions

The nitrogen-rich structure exhibits strong nucleophilic character:

3.1 Acylation Reactions

-

Reacts with acyl chlorides to form bis-acylated products

-

Demonstrates preference for N-acylation over O-acylation (selectivity >95%)

3.2 Alkylation Patterns

-

Methyl iodide in basic conditions produces N-alkylated derivatives

Radical-Mediated Transformations

Surface chemistry studies on analogous hydrazides reveal complex radical mechanisms:

This explains unexpected product distributions in high-temperature reactions observed during material science applications .

Scientific Research Applications

2-methyl-N-phenyl-propanehydrazide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms and leading to their inhibition or death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Compounds with Cl or F substituents (e.g., ) show increased polarity and melting points compared to non-halogenated analogs. For example, the 4-chlorophenoxy derivative forms stable crystals via N–H⋯O interactions, whereas the fluorine-containing analog exhibits enhanced biological activity.

- Steric Effects: Bulky substituents like pyrazole or 2-methylpropyl groups () reduce solubility in polar solvents but improve thermal stability. The disordered 2-methylpropyl group in suggests conformational flexibility in the solid state.

- Hydrogen Bonding: Hydrazide derivatives with hydroxyl or carbonyl groups () exhibit stronger intermolecular interactions, influencing crystallinity and bioavailability.

Crystallographic and Conformational Insights

- Dihedral Angles: In , the dihedral angle between aromatic rings (85.9°) indicates a near-orthogonal arrangement, reducing π-π stacking but favoring C–H⋯π interactions. This contrasts with more planar analogs like , where hydrogen bonding dominates.

- Disorder in Crystal Structures: The 2-methylpropyl group in exhibits positional disorder, suggesting dynamic conformational changes that could influence packing efficiency and solubility.

Biological Activity

2-Methyl-N-phenyl-propanehydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles and synthesizes findings from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H14N4

- Molecular Weight : 178.24 g/mol

- CAS Number : 2168744-26-9

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. In a study evaluating various hydrazones, including this compound, it was found to possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods, demonstrating effective inhibition of bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Salmonella Enteritidis | 128 |

The compound's activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as caspase activation.

A notable study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptosis through mitochondrial pathways, leading to caspase activation and DNA fragmentation.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Case Studies

- Antibacterial Efficacy Study : A recent study published in MDPI assessed the antibacterial properties of various hydrazones, including our compound. It was found that structural modifications significantly influenced antibacterial activity, with specific substitutions enhancing efficacy against resistant strains.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of hydrazones on human cancer cell lines. Results indicated that compounds similar to this compound showed promising results in reducing cell viability and inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.